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Compound Name: 4-(3-Butenyl)benzoic acid

Cat. No.: B092092 Get Quote

An In-depth Technical Guide to 4-(3-
Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-(3-Butenyl)benzoic acid (CAS No. 15451-35-1). Due to the limited availability

of experimental data in peer-reviewed literature, this document combines information from

commercial suppliers with proposed methodologies for its synthesis and predicted spectral data

based on established chemical principles. This guide is intended to serve as a foundational

resource for researchers and professionals in drug development and materials science who are

interested in utilizing this unique bifunctional molecule.

Introduction
4-(3-Butenyl)benzoic acid is a substituted aromatic carboxylic acid featuring a terminal alkene

on a butyl chain at the para position. This structure offers two reactive sites: the carboxylic acid

group, which can undergo typical reactions such as esterification and amidation, and the

terminal double bond, which is amenable to various addition and polymerization reactions. This

dual functionality makes it an attractive building block in the synthesis of complex molecules,

polymers, and potential pharmaceutical intermediates.
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Physicochemical Properties
The physical and chemical properties of 4-(3-Butenyl)benzoic acid are summarized below. It

is important to note that some of the data is sourced from chemical suppliers and may not have

been independently verified in peer-reviewed literature.

Table 1: Physical and Chemical Properties of 4-(3-Butenyl)benzoic acid

Property Value Source

IUPAC Name 4-(but-3-en-1-yl)benzoic acid [1][2][3]

CAS Number 15451-35-1 [1][2][3]

Molecular Formula C₁₁H₁₂O₂ [1][2][3]

Molecular Weight 176.21 g/mol [3]

Appearance White to off-white solid [3]

Melting Point 90-92°C to 120-121°C [2][3]

pKa ~4.2 (predicted) [3]

Canonical SMILES
C=CCCC1=CC=C(C=C1)C(=O

)O
[1][3]

InChI

InChI=1S/C11H12O2/c1-2-3-4-

9-5-7-10(8-6-9)11(12)13/h2,5-

8H,1,3-4H2,(H,12,13)

[1][3]

InChI Key
BSXPMRFSNMSKMC-

UHFFFAOYSA-N
[1][2][3]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-(3-Butenyl)benzoic acid
is not readily available in the surveyed literature, its structure strongly suggests that it can be

synthesized using standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura or Heck reaction. These methods are widely used to form carbon-carbon bonds

between sp²-hybridized carbon atoms.
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Proposed Synthesis via Suzuki-Miyaura Coupling
A plausible and efficient route for the synthesis of 4-(3-Butenyl)benzoic acid is the Suzuki-

Miyaura coupling reaction. This would involve the reaction of a boronic acid or ester derivative

of the butenyl group with a halogenated benzoic acid derivative.

Reaction Scheme:

Proposed Experimental Protocol:

Materials:

4-Bromobenzoic acid

3-Butenylboronic acid or a suitable ester derivative (e.g., pinacol ester)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Dioxane/water mixture, Toluene/ethanol/water mixture)

Procedure:

To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1 equivalent), 3-butenylboronic

acid (1.2 equivalents), and the chosen base (2-3 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the palladium catalyst (0.01-0.05 equivalents) to the flask under the inert atmosphere.

Add the degassed solvent system to the flask via syringe.

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for

the required time (monitored by TLC or GC-MS, usually 12-24 hours).

Upon completion, cool the reaction mixture to room temperature.

Acidify the aqueous layer with HCl (1 M) to precipitate the product.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to

obtain pure 4-(3-Butenyl)benzoic acid.

DOT Diagram of Proposed Suzuki-Miyaura Synthesis Workflow:

4-Bromobenzoic Acid +
3-Butenylboronic Acid +

Base (e.g., K2CO3)

Reaction Mixture
(Heat at 80-100 °C)

Pd Catalyst
(e.g., Pd(PPh3)4)

Degassed Solvent
(e.g., Dioxane/H2O)

Aqueous Workup
(Acidification & Extraction)

Purification
(Column Chromatography or

Recrystallization)
4-(3-Butenyl)benzoic Acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-(3-Butenyl)benzoic acid via Suzuki-

Miyaura coupling.

Spectral Data (Predicted)
As experimental spectral data for 4-(3-Butenyl)benzoic acid is not readily available, the

following are predicted key spectral features based on its chemical structure.

Table 2: Predicted Spectral Data for 4-(3-Butenyl)benzoic acid
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Spectroscopy Predicted Features

¹H NMR

- Aromatic protons: Two doublets in the range of

δ 7.2-8.1 ppm. - Vinyl protons: Multiplets in the

range of δ 4.9-5.9 ppm. - Allylic and benzylic

protons: Multiplets in the range of δ 2.2-2.8

ppm. - Carboxylic acid proton: A broad singlet at

δ > 10 ppm.

¹³C NMR

- Carbonyl carbon: δ ~172 ppm. - Aromatic

carbons: δ 125-150 ppm. - Vinyl carbons: δ

~115 and ~138 ppm. - Aliphatic carbons: δ 30-

40 ppm.

IR Spectroscopy

- O-H stretch (carboxylic acid): Broad band

around 3000 cm⁻¹. - C=O stretch (carboxylic

acid): Strong absorption around 1700 cm⁻¹. -

C=C stretch (alkene): Absorption around 1640

cm⁻¹. - C-H stretch (aromatic and vinyl):

Absorptions > 3000 cm⁻¹. - C-H stretch

(aliphatic): Absorptions < 3000 cm⁻¹.

Mass Spectrometry - Molecular Ion (M⁺): m/z = 176.0837.

DOT Diagram of Logical Relationship of Functional Groups to Spectral Data:

4-(3-Butenyl)benzoic Acid Structure

Predicted Spectral Features

Carboxylic Acid (-COOH)

IR: ~3000 cm-1 (broad O-H)
~1700 cm-1 (C=O)

correlates to

1H NMR: >10 ppm (broad s)
13C NMR: ~172 ppm

correlates to

Aromatic Ring (p-substituted)

IR: >3000 cm-1 (C-H)
~1600, 1500 cm-1 (C=C)

correlates to

1H NMR: 7.2-8.1 ppm (d)
13C NMR: 125-150 ppm

correlates to

3-Butenyl Chain (-CH2CH2CH=CH2)

IR: ~1640 cm-1 (C=C)
>3000 cm-1 (=C-H)

correlates to

1H NMR: 4.9-5.9 ppm (vinyl)
13C NMR: ~115, ~138 ppm (vinyl)

correlates to
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Caption: Correlation of functional groups in 4-(3-Butenyl)benzoic acid to its predicted spectral

features.

Potential Applications
The bifunctional nature of 4-(3-Butenyl)benzoic acid makes it a versatile molecule for various

applications:

Polymer Chemistry: The terminal alkene can be used for polymerization or as a reactive site

for grafting onto other polymer backbones. The carboxylic acid group can enhance solubility

and adhesion.

Drug Discovery: It can serve as a scaffold or building block for the synthesis of more

complex molecules with potential biological activity. The butenyl group can be a site for

further functionalization.

Materials Science: The molecule can be used to create functionalized surfaces or as a

component in the synthesis of liquid crystals and other advanced materials.

Conclusion
4-(3-Butenyl)benzoic acid is a molecule with significant potential in various fields of chemical

research and development. While experimental data is currently sparse, this guide provides a

foundational understanding of its properties, a plausible synthetic route, and predicted spectral

data. Further research is warranted to fully characterize this compound and explore its

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. fluorochem.co.uk [fluorochem.co.uk]

2. 4-(but-3-en-1-yl)benzoic acid | 15451-35-1 [sigmaaldrich.com]

3. Buy 4-(3-Butenyl)benzoic acid (EVT-395524) | 15451-35-1 [evitachem.com]

To cite this document: BenchChem. [Physical and chemical properties of 4-(3-
Butenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092092#physical-and-chemical-properties-of-4-3-
butenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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